Cas no 942474-73-9 (4-methoxy-2-(methylsulfonyl)benzaldehyde)

4-Methoxy-2-(methylsulfonyl)benzaldehyde is a versatile aromatic aldehyde featuring both methoxy and methylsulfonyl functional groups. Its distinct structure makes it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing methylsulfonyl group enhances reactivity in nucleophilic substitution and condensation reactions, while the methoxy group contributes to stability and solubility. This compound exhibits high purity and consistent performance, ensuring reliable results in complex synthetic pathways. Its well-defined properties facilitate precise control in multi-step reactions, making it a preferred choice for researchers and industrial applications requiring tailored aromatic aldehydes.
4-methoxy-2-(methylsulfonyl)benzaldehyde structure
942474-73-9 structure
Product Name:4-methoxy-2-(methylsulfonyl)benzaldehyde
CAS No:942474-73-9
MF:C9H10O4S
MW:214.238301753998
CID:1983733
PubChem ID:26597702
Update Time:2025-05-22

4-methoxy-2-(methylsulfonyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2-(methylsulfonyl)benzaldehyde
    • 4-Methoxy-2-methylsulfonylbenzaldehyde
    • DTXSID301276273
    • AKOS015851941
    • 942474-73-9
    • DB-349440
    • 4-methoxy-2-(methylsulphonyl)benzaldehyde
    • MDL: MFCD09027718
    • Inchi: 1S/C9H10O4S/c1-13-8-4-3-7(6-10)9(5-8)14(2,11)12/h3-6H,1-2H3
    • InChI Key: WPUQQJDOOBDUAN-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=C(C=CC=1C=O)OC)(=O)=O

Computed Properties

  • Exact Mass: 214.02997997Da
  • Monoisotopic Mass: 214.02997997Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 68.8Ų

Experimental Properties

  • Melting Point: 92-93°C

4-methoxy-2-(methylsulfonyl)benzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-methoxy-2-(methylsulfonyl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
034159-1g
4-Methoxy-2-methylsulfonylbenzaldehyde
942474-73-9
1g
£226.00 2022-03-01
Fluorochem
034159-2g
4-Methoxy-2-methylsulfonylbenzaldehyde
942474-73-9
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£372.00 2022-03-01

Additional information on 4-methoxy-2-(methylsulfonyl)benzaldehyde

4-Methoxy-2-(Methylsulfonyl)Benzaldehyde: A Comprehensive Overview

4-Methoxy-2-(methylsulfonyl)benzaldehyde (CAS No. 942474-73-9) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines a methoxy group, a methylsulfonyl group, and an aldehyde functional group on a benzene ring. The presence of these functional groups imparts distinctive chemical properties, making it a versatile molecule for diverse synthetic and practical purposes.

The benzaldehyde backbone of this compound serves as a fundamental platform for further chemical modifications. The methoxy group (-OCH3) attached at the para position of the benzene ring introduces electron-donating effects, which can influence the reactivity and stability of the molecule. Meanwhile, the methylsulfonyl group (-SO2Me) at the meta position contributes strong electron-withdrawing effects due to the sulfur atom's electronegativity. This combination creates a dynamic balance of electronic effects that can be exploited in various chemical reactions, such as nucleophilic additions, cross-couplings, and oxidation processes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-methoxy-2-(methylsulfonyl)benzaldehyde through multiple pathways. One notable method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an activated aromatic ring in the presence of a Lewis acid catalyst. Another approach utilizes Suzuki-Miyaura coupling reactions to introduce the methylsulfonyl group onto the aromatic ring. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for high-value applications.

In terms of applications, 4-methoxy-2-(methylsulfonyl)benzaldehyde has garnered significant attention in drug discovery due to its potential as a lead compound for anti-inflammatory and anticancer agents. Research studies have demonstrated that this compound exhibits remarkable inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to induce apoptosis in cancer cells has been validated through in vitro and in vivo experiments, highlighting its potential as a chemotherapeutic agent.

Beyond pharmaceutical applications, this compound has also found utility in agrochemicals. Its ability to act as a plant growth regulator has been explored in recent studies, where it was shown to enhance crop yields under stress conditions such as drought and salinity. The methylsulfonyl group plays a pivotal role in these effects by modulating plant hormone signaling pathways.

From a materials science perspective, 4-methoxy-2-(methylsulfonyl)benzaldehyde has been investigated as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its aldehyde group facilitates polymerization reactions, while the electron-withdrawing methylsulfonyl group enhances the conjugation and stability of the resulting materials.

Recent research has also focused on understanding the environmental fate and toxicity of 4-methoxy-2-(methylsulfonyl)benzaldehyde, particularly in light of its increasing industrial use. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. However, further investigations are required to assess its long-term impact on aquatic ecosystems.

In conclusion, 4-methoxy-2-(methylsulfonyl)benzaldehyde (CAS No. 942474-73-9) is a multifaceted compound with promising applications across various domains. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industries alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

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